Cas no 1283075-60-4 (6,8-Dichloropyrido[2,3-b]pyrazine)

6,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core with chlorine substituents at the 6 and 8 positions. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dichlorinated framework allows for selective functionalization, enabling the development of diverse derivatives for applications in medicinal chemistry, such as kinase inhibitors or antimicrobial agents. The compound's stability and well-defined reactivity profile facilitate precise modifications, enhancing its utility in research and industrial settings. Its high purity and consistent performance make it a reliable choice for synthetic chemists seeking to explore novel heterocyclic scaffolds.
6,8-Dichloropyrido[2,3-b]pyrazine structure
1283075-60-4 structure
Product name:6,8-Dichloropyrido[2,3-b]pyrazine
CAS No:1283075-60-4
MF:C7H3Cl2N3
Molecular Weight:200.024818658829
MDL:MFCD26402019
CID:2125293
PubChem ID:77231154

6,8-Dichloropyrido[2,3-b]pyrazine 化学的及び物理的性質

名前と識別子

    • 6,8-dichloropyrido[2,3-b]pyrazine
    • BIULHHKFNLFURG-UHFFFAOYSA-N
    • 6,8-dichloro-pyrido[2,3-b]pyrazine
    • FCH2428387
    • AX8312173
    • DA-12967
    • D73583
    • MFCD26402019
    • CS-0068252
    • 1283075-60-4
    • SY251783
    • AKOS030624350
    • BS-14835
    • SCHEMBL12494770
    • 6,8-Dichloropyrido[2,3-b]pyrazine
    • MDL: MFCD26402019
    • インチ: 1S/C7H3Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h1-3H
    • InChIKey: BIULHHKFNLFURG-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N=C2C=1N=CC=N2)Cl

計算された属性

  • 精确分子量: 198.9704025g/mol
  • 同位素质量: 198.9704025g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7
  • XLogP3: 2.1

6,8-Dichloropyrido[2,3-b]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM332687-5g
6,8-Dichloropyrido[2,3-b]pyrazine
1283075-60-4 95%+
5g
$1046 2023-01-19
eNovation Chemicals LLC
D628676-5g
6,8-dichloropyrido[2,3-b]pyrazine
1283075-60-4 95%
5g
$685 2024-08-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X34085-250mg
6,8-Dichloropyrido[2,3-b]pyrazine
1283075-60-4 97%
250mg
¥1757.0 2024-07-18
Chemenu
CM332687-250mg
6,8-Dichloropyrido[2,3-b]pyrazine
1283075-60-4 95%+
250mg
$250 2021-08-18
eNovation Chemicals LLC
D628676-1g
6,8-dichloropyrido[2,3-b]pyrazine
1283075-60-4 95%
1g
$395 2024-08-03
Chemenu
CM332687-100mg
6,8-Dichloropyrido[2,3-b]pyrazine
1283075-60-4 95%+
100mg
$166 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1138892-1g
6,8-Dichloropyrido[2,3-b]pyrazine
1283075-60-4 97%
1g
¥5886.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TC800-1g
6,8-Dichloropyrido[2,3-b]pyrazine
1283075-60-4 97%
1g
2448.0CNY 2021-07-10
eNovation Chemicals LLC
Y1190881-1g
6,8-Dichloropyrido[2,3-b]pyrazine
1283075-60-4 95%
1g
$990 2025-02-27
Ambeed
A272294-250mg
6,8-Dichloropyrido[2,3-b]pyrazine
1283075-60-4 97%
250mg
$296.0 2025-03-16

6,8-Dichloropyrido[2,3-b]pyrazine 関連文献

6,8-Dichloropyrido[2,3-b]pyrazineに関する追加情報

Introduction to 6,8-Dichloropyrido[2,3-b]pyrazine (CAS No. 1283075-60-4)

6,8-Dichloropyrido[2,3-b]pyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 1283075-60-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This bicyclic structure, featuring a pyridopyrazine core with chloro substituents at the 6th and 8th positions, exhibits unique chemical and biological properties that make it a valuable scaffold for drug discovery and development.

The molecular framework of 6,8-Dichloropyrido[2,3-b]pyrazine consists of a fused system of a pyridine ring and a pyrazine ring, with chlorine atoms providing electrophilic centers that enhance its reactivity in various synthetic transformations. This structural motif has been explored for its potential in modulating biological pathways, particularly in the search for novel therapeutic agents targeting neurological disorders, cancer, and infectious diseases.

In recent years, the interest in 6,8-Dichloropyrido[2,3-b]pyrazine has been fueled by its promising pharmacological activity. Researchers have leveraged its scaffold to design derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have demonstrated its potential as an inhibitor of enzymes involved in cancer progression and as a modulator of neurotransmitter receptors relevant to central nervous system disorders.

One of the most compelling aspects of 6,8-Dichloropyrido[2,3-b]pyrazine is its versatility in medicinal chemistry. The presence of chlorine atoms allows for further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse analogues. These modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, making it an attractive candidate for preclinical and clinical studies.

Recent advancements in computational chemistry have also contributed to the understanding of 6,8-Dichloropyrido[2,3-b]pyrazine's interactions with biological targets. Molecular docking simulations have revealed that this compound can bind to specific protein pockets with high affinity, suggesting its potential as a lead compound for drug development. These computational insights have guided experimental efforts to optimize its structure-activity relationships (SAR).

The synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by chlorination steps to introduce the electrophilic substituents. Advances in green chemistry principles have also been applied to develop more sustainable methods for producing this compound, reducing waste and minimizing hazardous byproducts.

In clinical research, 6,8-Dichloropyrido[2,3-b]pyrazine has been investigated for its potential therapeutic applications. Preclinical studies have shown that derivatives of this compound exhibit anti-inflammatory, antiviral, and anticancer properties. For example, certain analogues have demonstrated efficacy in inhibiting kinases that are overexpressed in tumor cells, offering a novel approach to cancer treatment. Additionally, their ability to modulate immune responses makes them promising candidates for immunotherapy.

The pharmacological profile of 6,8-Dichloropyrido[2,3-b]pyrazine is further enhanced by its ability to cross the blood-brain barrier (BBB), which is crucial for treating central nervous system (CNS) disorders. By optimizing its lipophilicity and solubility properties through structural modifications, researchers aim to improve its bioavailability and therapeutic efficacy. This has led to the development of prodrugs and nanocarrier systems that enhance delivery to target tissues.

Regulatory considerations also play a significant role in the development of 6,8-Dichloropyrido[2,3-b]pyrazine as a drug candidate. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for clinical trials. Additionally, toxicological studies are essential to assess its safety profile before human testing can commence.

The future directions for research on 6,8-Dichloropyrido[2,3-b]pyrazine include exploring new synthetic methodologies and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery of novel derivatives with improved pharmacological properties. Furthermore,the integration of artificial intelligence (AI) into drug discovery pipelines may help identify new analogues with optimized activity profiles more efficiently.

In conclusion,6 ,8 -D ich lor o py rid o [ 2 , 3 -b ] p y ra z ine ( C A S N o . 1 2 8 3 0 7 5 - 6 0 - 4 ) represents a significant advancement in medicinal chemistry due to its versatile scaffold and promising biological activities . Its potential applications in treating various diseases , coupled with ongoing research efforts , position it as a key compound in the quest for novel therapeutic agents . As scientific understanding continues to evolve , so too will the applications and derivatives of this remarkable heterocyclic compound .

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1283075-60-4)6,8-Dichloropyrido[2,3-b]pyrazine
A1247133
Purity:99%/99%
はかる:250mg/1g
Price ($):211/567